molecular formula C13H25NO4 B1398790 tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate CAS No. 1889723-28-7

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate

Cat. No.: B1398790
CAS No.: 1889723-28-7
M. Wt: 259.34 g/mol
InChI Key: QKROPQUBOADSEC-UHFFFAOYSA-N
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Description

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C13H25NO4. This compound is characterized by the presence of a tetrahydropyran ring, a hydroxy group, and a carbamic acid tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamic acid ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • [2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid methyl ester
  • [2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid ethyl ester

Uniqueness

The uniqueness of tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydropyran ring enhances its stability and solubility, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKROPQUBOADSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Reactant of Route 6
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate

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